![molecular formula C15H15NO3S B2671763 [2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate CAS No. 387853-62-5](/img/structure/B2671763.png)
[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate” is a chemical compound. It is a derivative of thiophene, which is a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Anti-Inflammatory and Anti-Psychotic Applications
Thiophene and its substituted derivatives, including “[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate”, have been reported to possess anti-inflammatory and anti-psychotic properties .
Anti-Arrhythmic and Anti-Anxiety Applications
These compounds have also been used in the treatment of arrhythmia and anxiety disorders .
Anti-Fungal and Antioxidant Applications
Thiophene derivatives have shown to be effective in anti-fungal treatments and also exhibit antioxidant properties .
Estrogen Receptor Modulating Applications
These compounds have been used in the modulation of estrogen receptors .
Anti-Mitotic and Anti-Microbial Applications
Thiophene derivatives have been used in anti-mitotic treatments and have shown anti-microbial properties .
Kinases Inhibiting and Anti-Cancer Applications
These compounds have been used as kinases inhibitors and have shown anti-cancer properties .
properties
IUPAC Name |
[2-(2-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-3-4-6-12(10)16-13(17)9-19-15(18)14-11(2)7-8-20-14/h3-8H,9H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGJDORGOFCOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.